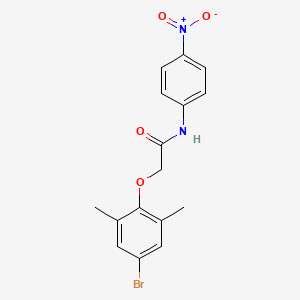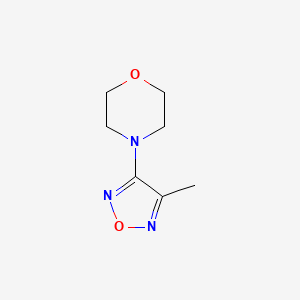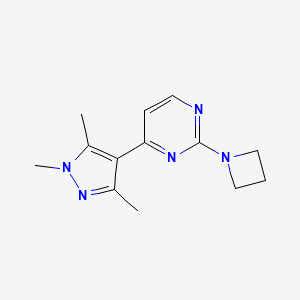
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide, commonly known as BMDP, is a research chemical that belongs to the cathinone class. It has gained popularity in the scientific community due to its potential applications in various research studies. BMDP is a derivative of the well-known compound, methamphetamine, and has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of BMDP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the psychostimulant effects of BMDP.
Biochemical and physiological effects:
BMDP has been found to cause a wide range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, induce hyperthermia, and cause an increase in heart rate and blood pressure. BMDP has also been found to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in their release.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMDP in lab experiments is its ability to mimic the effects of methamphetamine, making it a potential candidate for studying the mechanisms of action of psychostimulants. However, one of the limitations of using BMDP is the lack of information on its long-term effects and potential toxicity.
Future Directions
There are several future directions for research on BMDP. One potential area of research is to investigate the long-term effects and potential toxicity of BMDP. Another area of research is to study the effects of BMDP on different neurotransmitter systems in the brain. Additionally, future research could focus on developing new derivatives of BMDP with improved pharmacological properties.
Synthesis Methods
BMDP can be synthesized using different methods, including the reductive amination of 2,6-dimethyl-4-bromoanisole with 4-nitrobenzaldehyde followed by acetylation. Another method involves the reaction of 2,6-dimethyl-4-bromoanisole with 4-nitrophenylacetic acid in the presence of a coupling agent such as EDC and DMAP.
Scientific Research Applications
BMDP has been extensively studied for its potential applications in various research studies. It has been found to exhibit psychostimulant effects similar to those of methamphetamine, making it a potential candidate for studying the mechanisms of action of psychostimulants. BMDP has also been used as a reference compound in forensic toxicology studies to identify and quantify similar compounds.
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-7-12(17)8-11(2)16(10)23-9-15(20)18-13-3-5-14(6-4-13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKVWTCBRFKKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(4-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)

![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)
![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)


![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)